molecular formula C14H18N2O B8418922 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide

2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide

Cat. No.: B8418922
M. Wt: 230.31 g/mol
InChI Key: OVUSYWFWHDZIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzylamino group attached to a tetrahydrobenzamide core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide typically involves the condensation of benzoic acids with benzylamine under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and efficiency.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of high-temperature reactions and catalysts to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the growing emphasis on sustainable and environmentally friendly chemical processes .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is unique due to its specific structural features and the presence of the benzylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(benzylamino)cyclohexene-1-carboxamide

InChI

InChI=1S/C14H18N2O/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-3,6-7,16H,4-5,8-10H2,(H2,15,17)

InChI Key

OVUSYWFWHDZIPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)N)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyclohexanone-2-carboxamide (U.S. Pat. No. 4,169,952 to du Pont de Nemours, (1979)) (10.0 g), benzylamine (8.4 g), toluene (35 mL) and molecular sieves (Union Carbide 3A, 2 g) was refluxed for 2 h in a Dean-Stark water separator. The reaction mixture was filtered, and the filtrate was evaporated. The residue was crystallized from light petroleum to give the title compound (16 g). Mp 73-74° C.
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